molecular formula C15H18N2O4 B2879387 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea CAS No. 1428365-86-9

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2879387
CAS No.: 1428365-86-9
M. Wt: 290.319
InChI Key: PRXTWWJGJKHFNL-UHFFFAOYSA-N
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Description

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.319. The purity is usually 95%.
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Biological Activity

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea, with the CAS number 1428365-86-9, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activity, particularly focusing on its pharmacological potential and mechanisms of action.

The molecular formula for this compound is C15H18N2O4, with a molecular weight of 290.31 g/mol. The structure features a furan ring and a methoxyphenyl group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC15H18N2O4
Molecular Weight290.31 g/mol
CAS Number1428365-86-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on creating the furan-3-yl-3-hydroxypropyl intermediate, followed by coupling it with 2-methoxybenzylamine to form the final urea compound. Reaction conditions often utilize solvents like dichloromethane and catalysts such as triethylamine to enhance yields.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of urea compounds have shown promising results in inhibiting cancer cell lines. A comparative study highlighted that certain urea derivatives demonstrated IC50 values ranging from 0.01 µM to 14.31 µM against various cancer cell lines such as MCF-7 and NCI-H460 .

The biological activity of this compound may be attributed to several mechanisms:

  • DNA Interstrand Cross-Linking : Similar compounds have shown efficacy through the formation of DNA cross-links, which impede cancer cell replication .
  • Apoptosis Induction : Certain derivatives induce apoptosis in cancer cells, leading to cell death and reduced tumor growth .
  • Inhibition of Key Kinases : Compounds related to this structure have been noted for their ability to inhibit kinases involved in cell proliferation, such as Aurora-A kinase .

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of various urea derivatives on A549 lung cancer cells, where one derivative exhibited an IC50 of 49.85 µM, indicating moderate cytotoxicity .
  • Mechanistic Insights : In another study, compounds structurally similar to this compound were tested for their ability to induce DNA damage in cancer cells, revealing significant single-strand breaks at concentrations around 100 µM .

Properties

IUPAC Name

1-[3-(furan-3-yl)-3-hydroxypropyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-20-14-5-3-2-4-12(14)17-15(19)16-8-6-13(18)11-7-9-21-10-11/h2-5,7,9-10,13,18H,6,8H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXTWWJGJKHFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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